molecular formula C14H12BrFO2 B7872328 (3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol

(3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol

Cat. No.: B7872328
M. Wt: 311.15 g/mol
InChI Key: UAIABLUXNLSSAL-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol is a diarylmethanol derivative featuring a bromine atom at the 3-position of one phenyl ring and a fluorine atom at the 5-position and a methoxy group at the 2-position of the second phenyl ring. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

(3-bromophenyl)-(5-fluoro-2-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO2/c1-18-13-6-5-11(16)8-12(13)14(17)9-3-2-4-10(15)7-9/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIABLUXNLSSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

This compound can undergo oxidation to form the corresponding ketone, which may be useful in further synthetic transformations.

Substitution Reactions

The bromine atom can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions, similar to those described in literature for related compounds .

Reduction Reactions

The methanol group can be reduced to form the corresponding alkane or deoxygenated derivatives.

Spectroscopic Analysis

Spectroscopic methods such as NMR (1^1H and 13^{13}C), IR, and HRMS are crucial for characterizing the structure and purity of (3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol.

Spectroscopic Data:

  • NMR : Expected signals include aromatic protons in the range of 6.5-8.0 ppm and a methanol proton around 4.5 ppm.

  • IR : Absorption bands for the hydroxyl group (around 3400 cm1^{-1}) and aromatic rings (around 1600 cm1^{-1}).

  • HRMS : Molecular ion peak corresponding to the molecular formula C15_{15}H12_{12}BrFO2_2.

Data Table: Spectroscopic Data for Related Compounds

CompoundNMR (1^1H, ppm)IR (cm1^{-1})HRMS (m/z)
(2-Bromophenyl)(3-methoxyphenyl)methanol7.42 (dd), 7.19 (t), 6.88-6.82 (m)3391.8 (S), 1601.1 (M)314.9989 (M+ + Na)
(5-Fluoro-2-methoxyphenyl)methanolNot specifiedNot specifiedNot specified

Scientific Research Applications

The compound (3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Medicinal Chemistry

The compound is under investigation for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity: Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Research has focused on the biological effects of this compound, particularly its antimicrobial and anti-inflammatory properties.

  • Antimicrobial Properties: In vitro studies have shown that the compound exhibits moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as significant antifungal activity against Candida albicans.

Material Science

The compound is also explored for its applications in developing advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for such applications.

Activity TypePathogen/Cell LineActivity Level
AnticancerT98G (brain cancer)Significant
AntibacterialStaphylococcus aureusModerate
Escherichia coliModerate
AntifungalCandida albicansSignificant

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated potent activity against brain cancer cell lines. The research highlighted that structural modifications could enhance efficacy, indicating the potential for developing more effective anticancer agents based on this compound.

Case Study 2: Antimicrobial Screening

A separate study evaluated various derivatives for their antimicrobial properties. The findings indicated that the compound exhibited promising results against C. albicans, suggesting further exploration in antifungal drug development.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The bromo, fluoro, and methoxy groups interact with various enzymes and receptors in biological systems.

  • Pathways Involved: These interactions can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Effects on Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activity References
(3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol C₁₄H₁₁BrFO₂ 311.14 3-Br, 5-F, 2-OCH₃ N/A (hypothetical based on analogs)
(5-Bromo-4-fluoro-2-methoxyphenyl)methanol C₈H₈BrFO₂ 235.05 5-Br, 4-F, 2-OCH₃ Higher polarity due to adjacent Br/F
(3-Bromophenyl)(cycloheptyl)methanol C₁₄H₁₉BrO 295.23 3-Br, cycloheptyl Enhanced lipophilicity
(3-Bromophenyl)-(5-fluoro-2-methylphenyl)methanol C₁₄H₁₂BrFO 295.15 3-Br, 5-F, 2-CH₃ Reduced electron-withdrawing effects
  • Methoxy vs.
  • Halogen Positioning : Moving bromine from the 3- to 5-position (as in ) increases steric hindrance and may affect binding affinity in biological systems .

Physicochemical and Spectroscopic Properties

  • Mass Spectrometry: (3-Bromophenyl)methanol (C₇H₇BrO) shows a molecular ion peak at m/z = 142.10 (M⁺), while bulkier analogs like (3-bromophenyl)(cycloheptyl)methanol exhibit higher molecular weights (295.23) .
  • DFT Studies: The frontier orbital gap of (RS)-(3-bromophenyl)(pyridine-2yl)methanol (3.98 eV) suggests moderate reactivity, with the bromine atom contributing to a polarized electron distribution .

Biological Activity

(3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological effects, and mechanisms of action, supported by relevant case studies and data.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C13H12BrFO2\text{C}_{13}\text{H}_{12}\text{BrF}O_2

The synthesis typically involves the following steps:

  • Starting Materials : 3-bromobenzaldehyde and 5-fluoro-2-methoxyphenol.
  • Grignard Reaction : The phenolic compound is converted into a Grignard reagent.
  • Addition Reaction : The Grignard reagent reacts with the aldehyde to form the desired alcohol.
  • Purification : The product is purified using recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests potential applications in treating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were reported to be less than 20 µM, indicating potent activity .

Cell LineIC50 (µM)
MDA-MB-231<20
A549<20

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Tubulin Polymerization : This disrupts the microtubule dynamics essential for cell division, leading to apoptosis in cancer cells .
  • Modulation of Enzyme Activity : The compound may interact with specific enzymes or receptors, altering their activity and triggering downstream effects that promote cell death .

Study on Anticancer Effects

A recent study focused on the compound's ability to induce apoptosis in cancer cells. Treatment with this compound resulted in increased caspase-3 activity, a marker of apoptosis, confirming its role as an apoptosis-inducing agent .

Antimicrobial Screening

Another investigation screened a library of compounds including this compound against Mycobacterium tuberculosis. The results indicated that this compound effectively inhibited bacterial growth, showcasing its potential as an anti-tubercular agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-bromophenyl)(5-fluoro-2-methoxyphenyl)methanol?

  • The compound is typically synthesized via a Grignard or organometallic reaction. For example, a method analogous to the synthesis of (5-bromo-2-methoxyphenyl)(4-fluorophenyl)methanol involves reacting a brominated benzaldehyde derivative (e.g., 5-fluoro-2-methoxybenzaldehyde) with a 3-bromophenylmagnesium bromide under anhydrous THF at low temperatures (-78°C). After quenching, purification via column chromatography yields the product .
  • Key validation : NMR (¹H/¹³C) and mass spectrometry (GC-MS/EI) confirm structural integrity. For instance, GC-MS analysis of similar compounds shows molecular ion peaks at m/z 310–312 (M⁺) .

Q. What analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (e.g., 5-fluoro-2-methoxyphenyl protons appear as distinct doublets due to coupling with fluorine) and bromine-induced deshielding in the 3-bromophenyl group .
  • Mass spectrometry : High-resolution MS (HRMS) resolves isotopic patterns (e.g., bromine’s ¹:¹ isotopic split at m/z 310/312) to confirm molecular weight .
  • HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete reactions or degradation .

Q. How should researchers handle stability and storage of this compound?

  • Store at 0–4°C under inert gas (argon/nitrogen) to prevent oxidation of the methanol group. For analogs like brominated benzofurans, degradation occurs at RT within 48 hours if exposed to light or moisture .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Stoichiometry : Use a 10% excess of the Grignard reagent to ensure complete aldehyde conversion .
  • Temperature control : Maintain reaction at -78°C during nucleophilic addition to avoid side reactions (e.g., over-addition or ketone formation).
  • Workup strategy : Extract with ethyl acetate and wash with brine to remove unreacted reagents. Dry over MgSO₄ before crystallization .

Q. How to resolve contradictions in spectral data during characterization?

  • Case example : Discrepancies in ¹H NMR chemical shifts may arise from residual solvents, paramagnetic impurities, or rotamers. Compare data with structurally similar compounds (e.g., (4-fluorophenyl)methanol derivatives) and re-run spectra in deuterated DMSO or CDCl₃ to identify solvent effects .
  • Advanced validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic region .

Q. What are the biological applications of this compound in medicinal chemistry?

  • Enzyme inhibition : Brominated diarylmethanols are explored as intermediates for kinase inhibitors. For example, analogs like (2-amino-4-methoxyphenyl)methanol modulate enzyme-substrate interactions in tyrosine kinase assays .
  • Receptor binding : Fluorinated aromatic groups enhance blood-brain barrier penetration. This compound’s fluorophenyl moiety may improve pharmacokinetics in CNS-targeted drug candidates .

Q. How can computational modeling predict the compound’s reactivity or toxicity?

  • DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., bromine’s susceptibility to nucleophilic substitution) .
  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 interactions. For brominated analogs, high logP (>3.5) may indicate hepatotoxicity risks .

Methodological Considerations

  • Degradation analysis : Monitor stability via accelerated aging studies (40°C/75% RH for 14 days). LC-MS identifies degradation products like demethylated or oxidized derivatives .
  • Scalability : Pilot-scale synthesis requires strict control of exothermic Grignard reactions. Use jacketed reactors with automated temperature control for reproducibility .

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